1-(3-Methylenecyclobutyl)ethanone
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Overview
Description
“1-(3-Methylenecyclobutyl)ethanone” is a chemical compound with the CAS Number: 25303-66-6 . It has a molecular weight of 110.16 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Synthesis Analysis
The synthesis of “this compound” involves a multistep reaction . The reaction involves the use of sodium ethanolate in tetrahydrofuran and ethanol at 20℃ . After stirring at room temperature overnight, the reaction solution is quenched with a saturated ammonium chloride solution . The crude product is then extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and dried to obtain the final product .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 110.16 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
1-(3-Methylenecyclobutyl)ethanone plays a significant role in synthetic chemistry, especially in the formation of cyclobutane-containing compounds, which are of interest due to their structural uniqueness and potential biological activities. For instance, a study highlighted the synthesis and structural elucidation of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone, demonstrating the cyclobutane ring's potential in creating compounds with significant intramolecular charge transfers, which could be promising for various applications in materials science and pharmaceuticals (Koca et al., 2015).
Photocycloaddition Reactions
The photocycloaddition reactions of acylcyclohex-2-enones with specific compounds, leading to diacylcyclobutene derivatives, present another fascinating area of research. This reaction pathway, as explored in a study, underscores the potential of this compound derivatives in synthesizing complex molecular structures, which could be leveraged in developing new materials or pharmaceuticals (Ferrer & Margaretha, 2001).
Antioxidant and Antibacterial Properties
Research into novel sulfanyl derivatives of 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds has revealed significant antioxidant and antibacterial activities. These findings indicate the potential of this compound derivatives in medicinal chemistry, particularly in developing new antioxidant and antibacterial agents (Sarac, Orek, & Koparır, 2020).
Density Functional Theory (DFT) Calculations
DFT calculations offer insights into the electronic structure and properties of this compound derivatives, facilitating a deeper understanding of their reactivity and potential applications. A study focusing on DFT calculation for newly synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone provides a glimpse into the molecular characteristics and potential reactivity patterns of these compounds, which could be crucial for their application in various scientific fields (2022).
Mechanism of Action
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
1-(3-methylidenecyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIYEIIXARJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=C)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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